molecular formula C11H11NO2 B14573619 Benzoic acid, 2-(3-cyanopropyl)- CAS No. 61727-32-0

Benzoic acid, 2-(3-cyanopropyl)-

Cat. No.: B14573619
CAS No.: 61727-32-0
M. Wt: 189.21 g/mol
InChI Key: NYNINLRPYXLRDL-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are widely studied for their diverse chemical and biological properties. The compound Benzoic acid, 2-(3-cyanopropyl)- features a cyano (-CN) group attached to a propyl chain at the ortho position of the benzene ring. The cyano group’s electron-withdrawing nature likely influences solubility, reactivity, and intermolecular interactions compared to other substituents (e.g., methyl, methoxy).

Properties

CAS No.

61727-32-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-cyanopropyl)benzoic acid

InChI

InChI=1S/C11H11NO2/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7H,3-4,6H2,(H,13,14)

InChI Key

NYNINLRPYXLRDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of benzoic acid, 2-(3-cyanopropyl)- typically begins with benzoic acid and 3-bromopropionitrile.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 3-bromopropionitrile by the carboxyl group of benzoic acid. This can be achieved under basic conditions using a strong base such as sodium hydroxide or potassium hydroxide.

    Procedure: The reaction mixture is heated under reflux to facilitate the substitution reaction. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Catalysts: Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and selectivity.

    Purification: Industrial purification methods include distillation and crystallization to obtain high-purity benzoic acid, 2-(3-cyanopropyl)-.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, 2-(3-cyanopropyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(3-aminopropyl)benzoic acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(3-carboxypropyl)benzoic acid.

    Reduction: Formation of 2-(3-aminopropyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Metabolic Pathways: Investigated for its role in metabolic pathways and its effects on cellular processes.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Polymer Production: Used in the production of specialty polymers and resins.

    Material Science: Investigated for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Benzoic acid, 2-(3-cyanopropyl)- can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Metabolic Pathways: It can be metabolized by cellular enzymes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Benzoic acid, 2-(3-cyanopropyl)- with analogs from the evidence:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Properties
Benzoic acid, 3-(1-cyano-2-methylpropyl)- 3-(1-cyano-2-methylpropyl) C₁₂H₁₃NO₂ 203.24 Polar interactions via cyano group
2-Benzoylbenzoic acid 2-benzoyl C₁₄H₁₀O₃ 226.23 Hydrophobic, π-π stacking
2-(4-Methylbenzoyl)benzoic acid 2-(4-methylbenzoyl) C₁₅H₁₂O₃ 240.26 Enhanced van der Waals interactions
2-(4-Methoxybenzoyl)benzoic acid 2-(4-methoxybenzoyl) C₁₅H₁₂O₄ 256.25 Hydrogen bonding via methoxy

Key Observations :

  • Cyano vs. However, its electron-withdrawing nature may reduce resonance stabilization of the carboxylate group.
  • Steric Effects: Bulky substituents (e.g., 4-methylbenzoyl) may hinder binding to biological targets compared to smaller groups like cyano .

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